

# Understanding mass spectrometry data of Adipic acid- $^{13}\text{C}_6$

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Adipic acid- $^{13}\text{C}$

Cat. No.: B12392195

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An in-depth technical guide to the mass spectrometry of Adipic acid- $^{13}\text{C}_6$ , designed for researchers, scientists, and drug development professionals. This document details the compound's properties, expected mass spectrometry data, fragmentation patterns, and its application in quantitative analysis.

## Physicochemical Properties of Adipic acid- $^{13}\text{C}_6$

Adipic acid- $^{13}\text{C}_6$  is the stable isotope-labeled form of adipic acid, where all six carbon atoms are replaced with the  $^{13}\text{C}$  isotope. This labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays. Its physicochemical properties are summarized below.

Property	Value	Reference
Molecular Formula	$^{13}\text{C}_6\text{H}_{10}\text{O}_4$	[1]
Molecular Weight	152.10 g/mol	[1][2]
Monoisotopic Mass	152.07803781 Da	[3]
CAS Number	942037-55-0	[1][3]
Synonyms	Hexanedioic acid- $^{13}\text{C}_6$	[1]

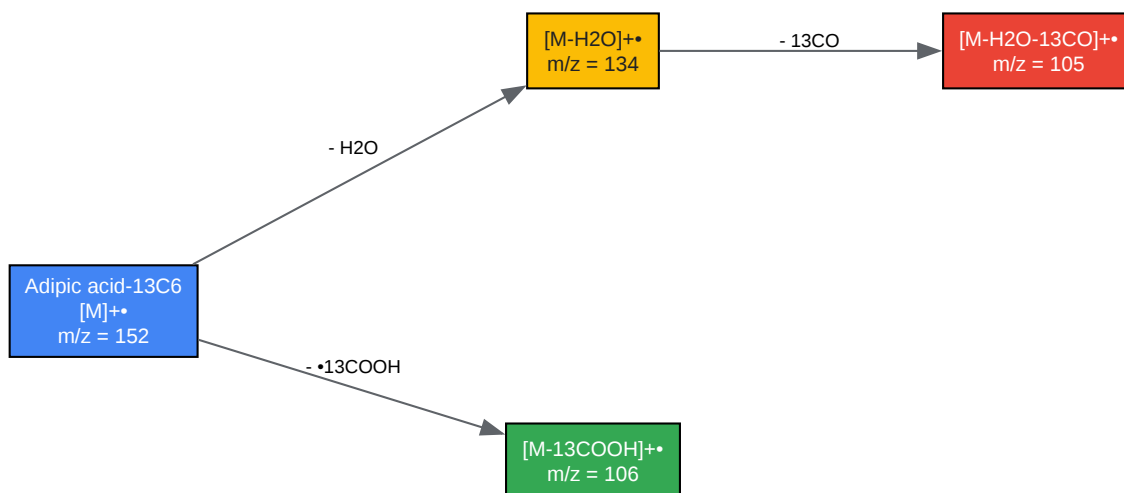
## Mass Spectrometry Fragmentation Analysis

Under mass spectrometry, particularly with electron ionization (EI) or electrospray ionization (ESI), Adipic acid- $^{13}\text{C}_6$  will ionize and subsequently fragment in a predictable manner. The mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragments will be shifted by approximately +6 Da compared to its unlabeled counterpart due to the six  $^{13}\text{C}$  atoms.

While direct fragmentation data for the labeled compound is not extensively published, a reliable fragmentation pattern can be predicted based on the known behavior of unlabeled adipic acid and other dicarboxylic acids.<sup>[4][5]</sup> The primary molecular ion and expected key fragments are detailed in the table below.

Ion Description	Proposed Fragmentation	Predicted $m/z$
Molecular Ion ( $[\text{M}]^{+\cdot}$ )	Intact ionized molecule	152.08
Fragment 1	Loss of a water molecule ( $[\text{M}-\text{H}_2\text{O}]^{+\cdot}$ )	134.07
Fragment 2	Loss of a labeled carboxyl radical ( $[\text{M}-^{13}\text{COOH}]^+$ )	106.06
Fragment 3	Loss of water and labeled carbon monoxide ( $[\text{M}-\text{H}_2\text{O}-^{13}\text{CO}]^{+\cdot}$ )	105.06

The proposed fragmentation pathway begins with the molecular ion at  $m/z$  152, which can then undergo several fragmentation routes, including the neutral loss of water ( $\text{H}_2\text{O}$ ) or the loss of a labeled carboxyl group.



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Caption: Proposed fragmentation pathway of **Adipic acid-<sup>13</sup>C<sub>6</sub>**.

## Experimental Protocol for Quantitative Analysis

Adipic acid-<sup>13</sup>C<sub>6</sub> is primarily used as an internal standard for the precise quantification of unlabeled adipic acid in complex matrices. Below is a representative protocol for a quantitative workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

### A. Sample and Standard Preparation

- **Stock Solutions:** Prepare a 1 mg/mL stock solution of Adipic acid-<sup>13</sup>C<sub>6</sub> (Internal Standard, IS) and unlabeled adipic acid (Analyte) in a suitable solvent like methanol or acetonitrile.
- **Calibration Standards:** Create a series of calibration standards by serial dilution of the analyte stock solution. Spike each standard with a fixed concentration of the IS.
- **Sample Preparation:** To the biological or environmental sample (e.g., plasma, urine, water), add the same fixed concentration of the IS as used in the calibration standards.

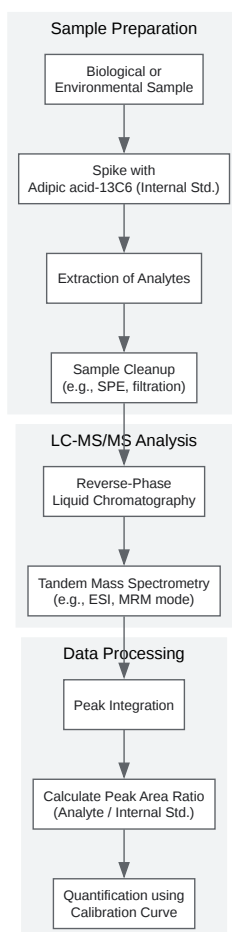
- Extraction: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and IS from the sample matrix.
- Final Sample: Evaporate the solvent from the extracted sample and reconstitute in the initial mobile phase for LC-MS/MS analysis.

#### B. LC-MS/MS Conditions

Parameter	Recommended Setting
LC Column	C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 $\mu$ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5-10 minutes
Flow Rate	0.3 - 0.5 mL/min
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte)	Precursor Ion (e.g., m/z 145) $\rightarrow$ Product Ion
MRM Transition (IS)	Precursor Ion (e.g., m/z 151) $\rightarrow$ Product Ion

Note: Specific MRM transitions must be optimized experimentally based on the fragmentation of both the analyte and the internal standard.

The following diagram illustrates the general workflow for using Adipic acid- $^{13}\text{C}_6$  in a quantitative assay.



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Caption: Quantitative analysis workflow using **Adipic acid-13C6**.

## Conclusion

Adipic acid- $^{13}\text{C}_6$  is a critical tool for accurate and precise quantification in mass spectrometry. Its predictable mass shift and fragmentation behavior, coupled with its chemical identity to the native analyte, allow it to effectively correct for variability during sample preparation and analysis. Understanding its mass spectrometric properties is essential for developing robust analytical methods in clinical diagnostics, metabolic research, and environmental testing.

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Address: 3281 E Guasti Rd  
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